

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenoxyheptane

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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of **1-phenoxyheptane**, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the compound through spectroscopic analysis.

Synthesis of 1-Phenoxyheptane

The most common and efficient method for the synthesis of **1-phenoxyheptane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Reaction Principle

The synthesis proceeds in two main steps. First, a base is used to deprotonate phenol, forming the more nucleophilic phenoxide anion. Subsequently, this anion acts as a nucleophile, attacking the primary alkyl halide (in this case, a 1-haloheptane) in an SN2 reaction to form the ether and a salt byproduct.

Synthesis Workflow

Caption: Williamson Ether Synthesis of **1-Phenoxyheptane**.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **1-phenoxyheptane**.

Materials:

- Phenol
- 1-Bromoheptane
- Potassium Carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.

- **Addition of Alkyl Halide:** While stirring the mixture, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-phenoxyheptane**.

Characterization of 1-Phenoxyheptane

The structure and purity of the synthesized **1-phenoxyheptane** are confirmed through various spectroscopic techniques.

Physical Properties

Property	Value
Molecular Formula	C ₁₃ H ₂₀ O
Molecular Weight	192.30 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Approximately 265-267 °C at 760 mmHg
Density	Approximately 0.93 g/cm ³

Spectroscopic Data

The following tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **1-phenoxyheptane**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.32 - 7.25	m	2H	Ar-H (meta)
6.96 - 6.88	m	3H	Ar-H (ortho, para)
3.94	t, J = 6.6 Hz	2H	-O-CH ₂ -
1.79	p, J = 6.7 Hz	2H	-O-CH ₂ -CH ₂ -
1.45 - 1.25	m	8H	-(CH ₂) ₄ -
0.89	t, J = 6.8 Hz	3H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
159.2	Ar-C (ipso, C-O)
129.5	Ar-C (meta)
120.6	Ar-C (para)
114.5	Ar-C (ortho)
67.9	-O-CH ₂ -
31.8	-CH ₂ -
29.3	-CH ₂ -
29.1	-CH ₂ -
26.0	-CH ₂ -
22.6	-CH ₂ -
14.1	-CH ₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3065, 3040	m, w	C-H stretch (aromatic)
2955, 2928, 2857	s	C-H stretch (aliphatic)
1598, 1496	s	C=C stretch (aromatic ring)
1245	s	C-O stretch (aryl ether)
754, 691	s	C-H bend (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
192	25	[M] ⁺ (Molecular ion)
94	100	[C ₆ H ₅ OH] ⁺ (Phenol radical cation - base peak)
77	15	[C ₆ H ₅] ⁺ (Phenyl cation)

Characterization Workflow

Caption: Post-synthesis processing and characterization workflow.

Conclusion

The Williamson ether synthesis provides a reliable and straightforward route to **1-phenoxyheptane**. The identity and purity of the final product can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. The detailed protocol and comprehensive characterization data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

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